methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is a complex organic compound that features a benzothiazole ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the condensation of 2-aminobenzenethiol with a suitable nitrile under copper-catalyzed conditions . The resulting benzothiazole is then reacted with a butanoyl chloride derivative to introduce the butanoyl group. Finally, the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Known for its antimicrobial properties and used in industrial applications as a preservative.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Exhibits potent antioxidant activity.
Uniqueness
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is unique due to its combination of a benzothiazole ring, a benzoate ester, and an amide linkage. This structure imparts a range of chemical and biological properties that are not commonly found in other compounds.
Biological Activity
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of benzothiazole derivatives with various acylating agents. The specific structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated that derivatives of benzothiazole compounds showed significant activity against antibiotic-resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory activity . In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and mediators. For instance, in a carrageenan-induced paw edema model, it demonstrated a notable reduction in inflammation markers . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole ring enhance its anti-inflammatory effects.
The proposed mechanism involves the interaction with specific enzymes involved in inflammatory pathways. Molecular docking studies have predicted high affinity for cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for mediating inflammatory responses. The binding affinities were reported as follows:
Compound | Binding Affinity (kcal/mol) |
---|---|
Methyl Compound | -9.9 |
Celecoxib (Reference) | -12.2 |
These interactions are believed to stabilize the ligand-enzyme complex through hydrogen bonding and hydrophobic interactions with key amino acids in the active site .
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryos to evaluate the safety profile of this compound. The results indicated moderate toxicity levels, which are critical for determining dosage and therapeutic indices in future clinical applications .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with infections caused by multidrug-resistant bacteria showed promising results when treated with formulations containing this compound.
- Inflammatory Disease Model : In animal models simulating chronic inflammatory diseases, administration of this compound resulted in significant decreases in inflammation and pain scores compared to control groups.
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C19H18N2O4S/c1-25-19(24)13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)26-21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22) |
InChI Key |
CTUIAAUZEOKXDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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